molecular formula C11H14N4O2 B11471043 2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide

2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide

Cat. No.: B11471043
M. Wt: 234.25 g/mol
InChI Key: SOUDRKNVJOZCAL-UHFFFAOYSA-N
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Description

2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-B]pyridine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide typically involves the condensation of 1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also affects various signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-B]pyridine: Shares the same core structure but lacks the hydroxyl and acetamide groups.

    2-Hydroxy-1H-pyrazolo[3,4-B]pyridine: Similar structure but without the trimethyl substitution.

    N-Acetyl-1H-pyrazolo[3,4-B]pyridine: Contains the acetamide group but lacks the hydroxyl group.

Uniqueness

2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, trimethyl, and acetamide groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

2-hydroxy-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C11H14N4O2/c1-6-4-7(2)12-11-9(6)10(14-15(11)3)13-8(17)5-16/h4,16H,5H2,1-3H3,(H,13,14,17)

InChI Key

SOUDRKNVJOZCAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)CO)C

Origin of Product

United States

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